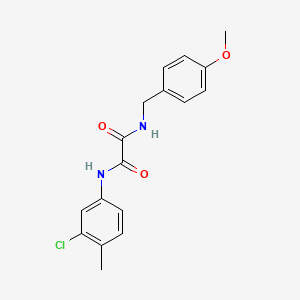![molecular formula C24H30ClN3O3 B5030252 1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)
1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive substance that has been used recreationally due to its mild hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. This means that it can bind to these receptors and activate them, but not to the same extent as a full agonist. TFMPP also acts as an antagonist at the 5-HT2B and 5-HT2C receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a number of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase the release of dopamine and acetylcholine in the brain. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and behavior.
実験室実験の利点と制限
One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin receptors. This can be useful for studying the role of serotonin in the brain and its effects on behavior. However, one limitation of using TFMPP is its psychoactive effects, which may complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on TFMPP. One area of interest is the role of TFMPP in the regulation of mood and emotion. TFMPP has been shown to have anxiolytic effects in animal studies, which may have implications for the treatment of anxiety disorders in humans. Another area of interest is the potential use of TFMPP in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. TFMPP has been shown to increase the release of dopamine and acetylcholine in the brain, which may have therapeutic effects in these conditions.
合成法
TFMPP can be synthesized using a variety of methods, including the reaction of 1-(2-chlorophenoxy)acetyl chloride with piperidine in the presence of a base, followed by reaction with 4-(2-methoxyphenyl)piperazine. Another method involves the reaction of 1-(2-chlorophenoxy)acetyl chloride with piperidine, followed by reaction with 1-(4-methoxyphenyl)piperazine.
科学的研究の応用
TFMPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. TFMPP has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes TFMPP a useful tool for studying the role of serotonin in the brain and its effects on behavior.
特性
IUPAC Name |
2-(2-chlorophenoxy)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-30-23-11-5-3-9-21(23)27-15-13-26(14-16-27)19-7-6-12-28(17-19)24(29)18-31-22-10-4-2-8-20(22)25/h2-5,8-11,19H,6-7,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEJGZHZHHOVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)

![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)